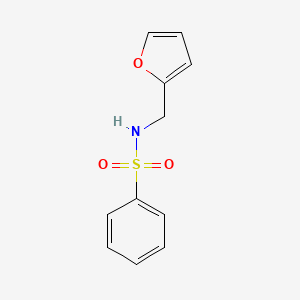
N-(2-furylmethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-furylmethyl)benzenesulfonamide is an organic compound with the molecular formula C11H11NO3S It is characterized by the presence of a furan ring attached to a benzenesulfonamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-furylmethyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 2-furylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: N-(2-furylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione
生物活性
N-(2-furylmethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and cardiovascular pharmacology. This article discusses the biological activity of this compound based on recent research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of a benzenesulfonamide moiety attached to a 2-furylmethyl group. This structure is significant as it influences the compound's interaction with biological targets, enhancing its therapeutic potential.
Antimicrobial Activity
Recent studies have demonstrated that benzenesulfonamide derivatives exhibit promising antimicrobial properties. For instance, derivatives with modifications on the sulfonamide group have shown effectiveness against various strains of bacteria, including multidrug-resistant Mycobacterium abscessus .
Table 1: Antimicrobial Activity of Benzenesulfonamide Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | M. abscessus | 15 µg/mL |
| 4-CF₃ substituted derivative | M. bovis BCG | 10 µg/mL |
| Imidazole-bearing derivative | M. tuberculosis H37Ra | 12 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that certain benzenesulfonamide derivatives can induce apoptosis in cancer cell lines, such as MDA-MB-231 breast cancer cells. The mechanism appears to involve the activation of caspases and disruption of mitochondrial membrane potential .
Case Study: Apoptosis Induction in MDA-MB-231 Cells
In a controlled experiment, this compound was administered to MDA-MB-231 cells, resulting in:
- 22-fold increase in annexin V-FITC positive apoptotic cells compared to control.
- Significant reduction in cell viability at concentrations above 10 µM .
Cardiovascular Effects
The cardiovascular effects of benzenesulfonamides have been explored using isolated rat heart models. Certain derivatives have been shown to decrease perfusion pressure and coronary resistance, indicating potential therapeutic benefits for cardiovascular conditions .
Table 2: Cardiovascular Effects of Benzenesulfonamide Derivatives
| Compound | Effect on Perfusion Pressure (mmHg) | Effect on Coronary Resistance (mmHg/L/min) |
|---|---|---|
| This compound | Decreased by 15% | Decreased by 20% |
| 4-(2-amino-ethyl)-benzenesulfonamide | Decreased by 25% | Decreased by 30% |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with several molecular targets:
属性
IUPAC Name |
N-(furan-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c13-16(14,11-6-2-1-3-7-11)12-9-10-5-4-8-15-10/h1-8,12H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKYSJYBCSCYCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














